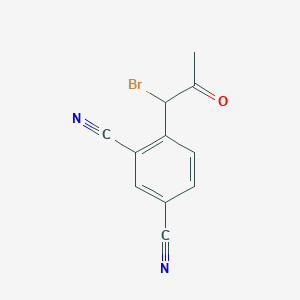![molecular formula C27H29N5O3S2 B14039988 Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[310]hex-2-yl]methyl]-6-methyl-, rel- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate thioamide and imidazole precursors.
Functional Group Modifications: Introduction of various functional groups such as carboxamides, hydroxyl groups, and methyl groups through standard organic reactions like acylation, alkylation, and reduction.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents on the aromatic ring or the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Imidazo[2,1-b]thiazole-5-carboxamide derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their anti-inflammatory and anticancer properties.
Thiazole Derivatives: Studied for their antimicrobial and antifungal activities.
Benzimidazole Derivatives: Used as antiparasitic and antiviral agents.
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. Their ability to interact with a wide range of molecular targets makes them valuable in drug discovery and development.
Propriétés
Formule moléculaire |
C27H29N5O3S2 |
|---|---|
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
N-[[(1R,2S,5S)-3-[2-(3-hydroxypropyl)-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C27H29N5O3S2/c1-15-5-3-6-17(11-15)24-22(30-21(37-24)7-4-9-33)26(35)32-14-18-12-19(18)20(32)13-28-25(34)23-16(2)29-27-31(23)8-10-36-27/h3,5-6,8,10-11,18-20,33H,4,7,9,12-14H2,1-2H3,(H,28,34)/t18-,19-,20-/m1/s1 |
Clé InChI |
JEAVKGWTICGJLV-VAMGGRTRSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3C[C@H]4C[C@H]4[C@H]3CNC(=O)C5=C(N=C6N5C=CS6)C |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3CC4CC4C3CNC(=O)C5=C(N=C6N5C=CS6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)

![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)


![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)


![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)




